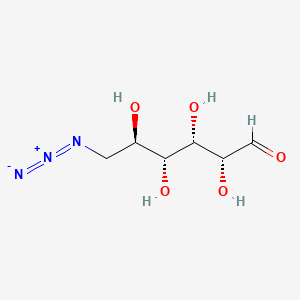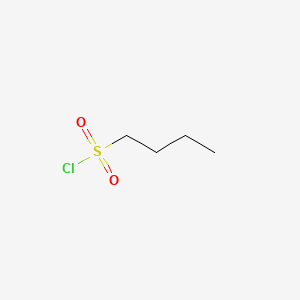
Azepindole
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Azepindol kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von Indol mit Formaldehyd und Amino-Hydrochlorid, gefolgt von der Zugabe von Natriumthiosulfat, um Indol-fusionierte Thiadiazepine zu erhalten . Eine weitere Methode beinhaltet die Verwendung von 7-Azaindol als Ausgangsmaterial, das dann einer Hydrierung mit Raney-Nickel und Ethylalkohol unterzogen wird .
Industrielle Produktionsmethoden: Die industrielle Produktion von Azepindol beinhaltet typischerweise die großtechnische Synthese unter Verwendung der oben genannten Verfahren. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen sorgfältig gesteuert werden, um Konsistenz und Effizienz zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Azepindol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Azepindol kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Es kann durch Hydrierungsmethoden reduziert werden.
Substitution: Azepindol kann Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Wasserstoffgas in Gegenwart eines Katalysators wie Raney-Nickel wird häufig verwendet.
Substitution: Reagenzien wie Brom und p-Toluolsulfonsäure werden für Substitutionsreaktionen verwendet.
Hauptprodukte:
Oxidation: Oxidierte Derivate von Azepindol.
Reduktion: Reduzierte Formen von Azepindol.
Substitution: Substituierte Azepindol-Derivate, wie z. B. 5-Brom-7-Azaindol.
Wissenschaftliche Forschungsanwendungen
Azepindol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter Antitumor-Eigenschaften.
Medizin: Wird auf seine antidepressiven und antihypertensiven Wirkungen untersucht.
Industrie: Wird bei der Entwicklung von Pharmazeutika und anderen chemischen Produkten eingesetzt.
5. Wirkmechanismus
Azepindol entfaltet seine Wirkung durch seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es wird angenommen, dass es auf das zentrale Nervensystem wirkt und den Neurotransmitterspiegel und die Rezeptoraktivität beeinflusst. Der genaue Wirkmechanismus wird noch untersucht, aber es wird vermutet, dass er die Modulation der Serotonin- und Noradrenalin-Signalwege beinhaltet .
Ähnliche Verbindungen:
Indol: Eine Grundstruktur, die Azepindol ähnelt, jedoch den Diazepinring fehlt.
Diazepin: Enthält einen siebengliedrigen Ring mit zwei Stickstoffatomen, ähnlich wie Azepindol.
Azaindol: Ein stickstoffhaltiges Indolderivat mit ähnlichen Eigenschaften.
Einzigartigkeit: Azepindol ist aufgrund seiner tricyclischen Struktur einzigartig, die die Eigenschaften sowohl von Indol als auch von Diazepin kombiniert. Diese einzigartige Struktur trägt zu seinen unterschiedlichen pharmakologischen Wirkungen und potenziellen therapeutischen Anwendungen bei .
Wirkmechanismus
Azepindole exerts its effects through its interaction with various molecular targets and pathways. It is believed to act on the central nervous system, influencing neurotransmitter levels and receptor activity. The exact mechanism of action is still under investigation, but it is thought to involve modulation of serotonin and norepinephrine pathways .
Vergleich Mit ähnlichen Verbindungen
Indole: A basic structure similar to azepindole but lacks the diazepine ring.
Diazepine: Contains a seven-membered ring with two nitrogen atoms, similar to this compound.
Azaindole: A nitrogen-containing indole derivative with similar properties.
Uniqueness: this compound is unique due to its tricyclic structure, which combines the properties of both indole and diazepine. This unique structure contributes to its distinct pharmacological effects and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-5-12-10(4-1)8-11-9-13-6-3-7-14(11)12/h1-2,4-5,8,13H,3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJCIXJKPISCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC3=CC=CC=C3N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180916 | |
| Record name | Azepindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26304-61-0 | |
| Record name | Azepindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26304-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azepindole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026304610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azepindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZEPINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BB6FW9T8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main chemical transformation described in the research paper regarding azepindole synthesis?
A1: The research paper [] focuses on a novel synthetic route for an this compound derivative. The key step involves a molecular rearrangement, although the specific details of the starting materials and reaction conditions are not provided in the abstract. This suggests a unique approach to constructing the this compound core structure, which could be valuable for synthesizing analogs with potentially diverse biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


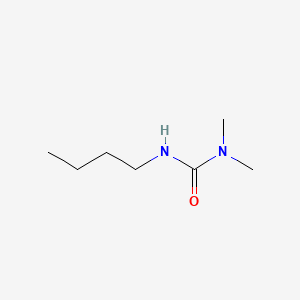
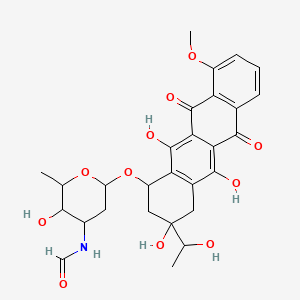
![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1265847.png)

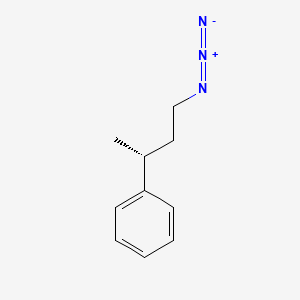



![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)

